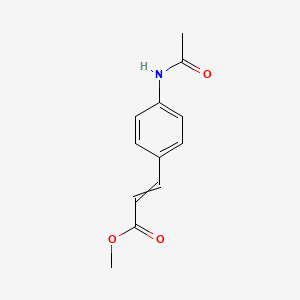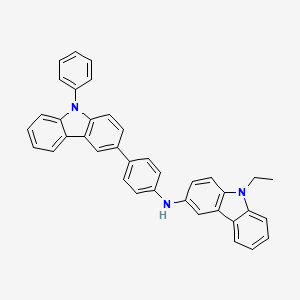
9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Functionalization: Introduction of the ethyl group and phenyl groups through substitution reactions.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the various aromatic groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Intermediates: As intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: Used in research as fluorescent probes for biological imaging.
Industry
Materials Science: Applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” would depend on its specific application. In organic electronics, it might involve charge transport mechanisms. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.
N-Ethylcarbazole: Another derivative with an ethyl group, used in similar applications.
Uniqueness
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is unique due to its specific substitution pattern, which may confer distinct electronic and biological properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C38H29N3 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
9-ethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]carbazol-3-amine |
InChI |
InChI=1S/C38H29N3/c1-2-40-35-14-8-6-12-31(35)34-25-29(21-23-36(34)40)39-28-19-16-26(17-20-28)27-18-22-38-33(24-27)32-13-7-9-15-37(32)41(38)30-10-4-3-5-11-30/h3-25,39H,2H2,1H3 |
InChI Key |
XPDYTTFKJRUFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


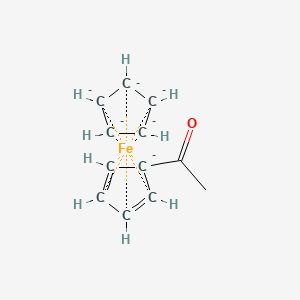
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)

![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
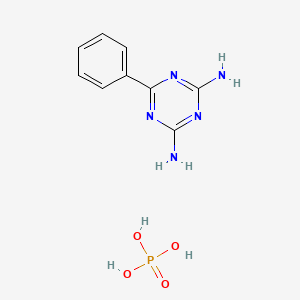



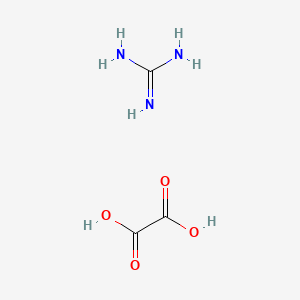
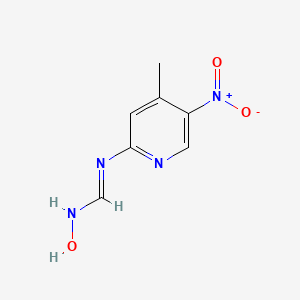
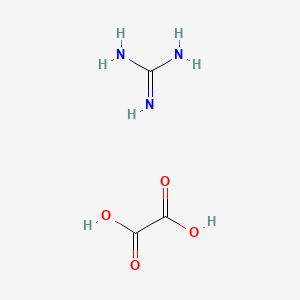
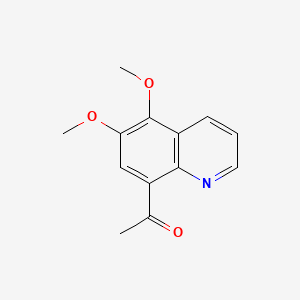
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
